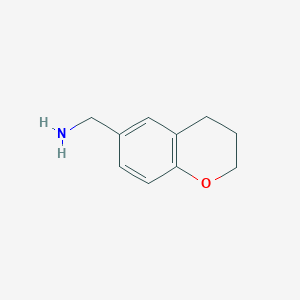

Chroman-6-ylmethylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydro-2H-chromen-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHMTTRMDOTDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CN)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594452 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55746-21-9 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55746-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of Chroman 6 Ylmethylamine in Chemical Biology

Overview of Chroman Core Structures in Natural Products and Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a common motif found in a wide array of natural products, most notably flavonoids and tocopherols (B72186) (Vitamin E). nih.gov These natural compounds exhibit a diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govontosight.ai The inherent biological relevance of the chroman core has inspired medicinal chemists to utilize it as a template for designing synthetic molecules with therapeutic potential. The fusion of a benzene (B151609) ring with a dihydropyran ring provides a rigid and synthetically versatile platform that can be readily functionalized to modulate pharmacological activity. nih.govresearchgate.net

The chroman-4-one, or chromanone, scaffold is another important variation that serves as a building block for numerous biologically active compounds. nih.govfrontiersin.org The structural difference between chroman and chromanone, specifically the presence of a carbonyl group at the 4-position, significantly influences their biological profiles. nih.gov

Historical Perspectives and Evolution of Chroman-6-ylmethylamine Research

While a detailed historical timeline is not extensively documented in readily available literature, the study of this compound and its derivatives is intrinsically linked to the broader exploration of chroman-based compounds in medicinal chemistry. Early research into chroman structures was largely driven by the isolation and characterization of natural products. As synthetic methodologies advanced, chemists began to systematically modify the chroman scaffold to understand structure-activity relationships (SAR) and to develop novel therapeutic agents.

The introduction of an aminomethyl group at the 6-position of the chroman ring, as seen in this compound, provided a key handle for further chemical modifications. This amine functionality allows for the facile introduction of a wide variety of substituents, enabling the creation of large and diverse chemical libraries for high-throughput screening. Research on related aminomethyl chromans has demonstrated their potential in areas such as neuroprotection.

Interdisciplinary Significance in Organic Synthesis, Pharmacology, and Computational Drug Design

The importance of this compound extends across several scientific disciplines, highlighting its role as a versatile tool in modern drug discovery. openaccessjournals.commedcraveonline.com

Organic Synthesis: The synthesis of this compound and its derivatives is a key area of focus for organic chemists. The most common method for its preparation is the reductive amination of chroman-6-carboxaldehyde. This reaction involves the conversion of the aldehyde to an imine, which is then reduced to the desired primary amine. The development of efficient and stereoselective synthetic routes to chroman derivatives remains an active area of research. google.com

Pharmacology: In pharmacology, this compound serves as a scaffold for the development of compounds targeting a range of biological receptors and enzymes. For instance, derivatives of chroman have been investigated as dopamine (B1211576) receptor agonists, with potential applications in treating neurological and psychiatric disorders. The chroman moiety can influence the pharmacokinetic properties of a drug molecule, such as its ability to cross the blood-brain barrier.

Computational Drug Design: Computational methods play a crucial role in understanding the interactions of chroman-based ligands with their biological targets. researchgate.net Molecular modeling and docking studies can predict the binding affinity and selectivity of this compound derivatives, guiding the design of more potent and specific drug candidates. core.ac.uk These computational approaches help to rationalize observed structure-activity relationships and accelerate the drug discovery process. spirochem.com

Synthetic Methodologies and Chemical Transformations of Chroman 6 Ylmethylamine

Established Synthetic Routes to the Chroman-6-ylmethylamine Core and its Precursors

The construction of the chroman ring is a central theme in the synthesis of this compound class. Several classical and modern cyclization strategies have been developed to afford the key benzopyran structure.

The synthesis of the chroman core often begins with other benzopyran derivatives, such as chromones or coumarins, which are widely found in nature. rsc.org These precursors can be modified through various reactions to yield the saturated heterocyclic ring of the chroman. A common strategy involves the preparation of a key intermediate, chroman-6-carbaldehyde (B1588843), which serves as the direct precursor to this compound. biosynth.commyskinrecipes.com

One method to access the chroman structure involves a Claisen-like researchgate.netresearchgate.net sigmatropic rearrangement of a phenyl propargyl ether. This rearrangement forms an allenylated intermediate, which then undergoes an electrocyclic reaction to yield a 2H-1-benzopyran. clockss.org Subsequent reduction of the double bond in the pyran ring would lead to the saturated chroman core. Functionalization at the 6-position can be achieved before or after the formation of the chroman ring system.

Ring-closing metathesis (RCM) is a powerful and versatile strategy for the synthesis of unsaturated rings, including the 2H-chromene precursor to the chroman core. wikipedia.org This reaction typically involves an acyclic diene substrate that cyclizes in the presence of a metal catalyst, most commonly based on ruthenium, to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.orgorganic-chemistry.org

The general approach to synthesizing a chroman core via RCM starts with an ortho-alkenylphenol derivative where the phenolic oxygen is tethered to another terminal alkene. The intramolecular metathesis of the two terminal double bonds, catalyzed by a Grubbs or Hoveyda-Grubbs catalyst, forges the heterocyclic ring. organic-chemistry.orgnih.gov Subsequent hydrogenation of the resulting double bond in the 2H-chromene product yields the desired saturated chroman ring system. The efficiency of RCM makes it a favored method, particularly in the synthesis of complex molecules and macrocycles. rsc.orgdrughunter.com

Table 1: Common Catalysts in Ring-Closing Metathesis (RCM)

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First Generation | Good activity, but sensitive to air and moisture. |

| Grubbs' Catalyst | Second Generation | Higher activity, greater stability, and broader functional group tolerance. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second Generation | Features a chelating isopropoxystyrene ligand, offering enhanced stability and recovery. |

This table is generated based on common knowledge in organic chemistry and data from the provided search results.

The intramolecular Heck reaction provides another robust pathway for the construction of carbocyclic and heterocyclic rings, including the chroman framework. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org

For chroman synthesis, a typical substrate would be an ortho-iodophenol derivative containing an appropriately positioned terminal alkene. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the cyclized product and regenerate the catalyst. wikipedia.org A variation known as the reductive Heck reaction can also be employed, where the alkylpalladium(II) intermediate is intercepted by a hydride source, preventing β-hydride elimination and leading to a saturated C-C bond. researchgate.netnih.gov This method has been successfully used in the synthesis of various heterocycles, including chromans. researchgate.net

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for converting aldehydes or ketones into amines. wikipedia.orgacsgcipr.org This reaction is the key final step in synthesizing this compound from its direct precursor, chroman-6-carbaldehyde. biosynth.com

The process involves two main steps that are often performed in a single pot: the formation of an imine intermediate from the reaction of the carbonyl group with an amine, followed by the reduction of the imine to the corresponding amine. wikipedia.orgmasterorganicchemistry.com To produce the primary amine, this compound, chroman-6-carbaldehyde is typically reacted with ammonia (B1221849). The reaction is carried out in the presence of a reducing agent that selectively reduces the imine C=N bond without affecting the aldehyde C=O group. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are milder than sodium borohydride (B1222165) (NaBH4) and effective under the weakly acidic conditions that favor imine formation. masterorganicchemistry.comorganic-chemistry.org

Table 2: Selected Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Effective at selectively reducing imines in the presence of carbonyls; reaction proceeds well in weakly acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A mild and selective reducing agent, often preferred over NaBH3CN to avoid cyanide in the waste stream. masterorganicchemistry.com |

| Sodium Borohydride | NaBH4 | Can be used, but may also reduce the starting aldehyde if conditions are not carefully controlled. organic-chemistry.org |

This table is generated based on data from the provided search results.

Advanced Synthetic Approaches and Method Development for this compound

While the parent this compound is achiral, many of its biologically active derivatives possess stereocenters within the chroman ring, typically at the C2 or C4 positions. Therefore, the development of methods for enantioselective synthesis and the resolution of chiral intermediates is of significant importance.

The synthesis of enantiomerically pure chroman derivatives can be achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, or chiral resolution, which separates a pre-existing racemic mixture. wikipedia.orgcore.ac.uk

Enantioselective Synthesis: Asymmetric synthesis aims to construct the chiral chroman core with a high degree of stereocontrol. One powerful approach is the intramolecular oxy-Michael addition, where a phenol (B47542) derivative bearing an α,β-unsaturated carbonyl moiety undergoes cyclization. core.ac.uk This reaction can be rendered highly enantioselective through the use of bifunctional organocatalysts, such as those based on cinchona alkaloids. core.ac.ukresearchgate.net These catalysts utilize hydrogen bonding to activate the substrate and control the stereochemical outcome of the ring-forming step, producing optically active 2-substituted chromans in high yield and enantiomeric excess. core.ac.uk

Chiral Resolution: Chiral resolution is a classical technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org The most common method for resolving chiral chroman intermediates, such as those containing a carboxylic acid or an amine functional group, is through the formation of diastereomeric salts. pharmtech.com This process involves reacting the racemate with a single enantiomer of a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.orgpharmtech.com After separation, the resolving agent is removed to yield the pure enantiomers of the chroman intermediate.

Table 3: Common Chiral Resolving Agents

| Resolving Agent Class | Example | Resolves |

|---|---|---|

| Chiral Acids | (+)-Tartaric acid, (-)-Dibenzoyltartaric acid | Racemic bases (amines) |

This table is generated based on common knowledge in stereochemistry and data from the provided search results. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound and its analogs is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. nih.govresearchgate.net Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting the development of more eco-friendly alternatives. nih.govresearchgate.net Key green chemistry strategies applicable to the synthesis of chroman derivatives include the use of sustainable starting materials, non-toxic catalysts, and environmentally benign reaction conditions. nih.govresearchgate.net

Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis have been explored for the creation of chromene derivatives, the unsaturated precursors to chromans. nih.govresearchgate.net These methods can offer advantages in terms of scalability, cost-effectiveness, and ease of purification. nih.govresearchgate.net For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of chromene rings. researchgate.net Similarly, ultrasound-assisted methods can enhance reaction rates and yields in aqueous media, reducing the need for volatile organic solvents. researchgate.net

The choice of solvent is a cornerstone of green chemistry. The replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents is a key focus. For example, the synthesis of 2-amino-3-cyano-(4H)-chromene derivatives has been successfully achieved in eco-friendly conditions using a biodegradable nanocomposite catalyst derived from eggshells. ajgreenchem.com This approach highlights the potential for using natural and renewable resources in catalysis. ajgreenchem.com

The development of reusable and biodegradable catalysts is another important aspect. ajgreenchem.com For example, a magnetic nanocomposite catalyst has been utilized for the synthesis of 2-amino-3-cyano-(4H)-chromene derivatives, which can be easily recovered and reused, minimizing waste. ajgreenchem.com The principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, are also central to green synthetic design for chroman analogs.

While specific examples focusing exclusively on this compound are not extensively detailed in the reviewed literature, the principles and methodologies applied to the broader class of chroman and chromene derivatives provide a clear framework for the development of greener synthetic routes to this specific compound and its analogs. The following table summarizes some green chemistry approaches relevant to the synthesis of the chroman scaffold.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | Could be applied to the cyclization step in the formation of the chroman ring from appropriate precursors. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates, particularly in heterogeneous systems. | May be beneficial for reactions involving solid catalysts or poorly soluble starting materials in the synthesis pathway. |

| Use of Green Solvents | Replaces volatile and toxic organic solvents with environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. | Performing key synthetic steps, such as the reduction of a nitrile or the formation of the chroman ring, in aqueous or other green solvent systems. |

| Biodegradable and Reusable Catalysts | Employs catalysts derived from renewable resources or those that can be easily separated from the reaction mixture and reused multiple times. | Utilizing a recyclable catalyst for the hydrogenation of a chroman-6-carbonitrile precursor to yield this compound. |

Catalytic Hydrogenation for this compound Formation

Catalytic hydrogenation is a prominent and efficient method for the synthesis of amines, including the formation of this compound. rsc.org This process typically involves the reduction of a nitrile or an alternative functional group on the chroman scaffold in the presence of a catalyst and a hydrogen source. rsc.org The direct catalytic reductive amination of a suitable carbonyl compound on the chroman ring with ammonia and hydrogen is another viable pathway. rsc.org

The formation of this compound can be envisioned through the catalytic hydrogenation of a chroman-6-carbonitrile precursor. This transformation is a widely used industrial process for the synthesis of primary amines. mdpi.comresearchgate.net The choice of catalyst is crucial for achieving high selectivity and yield, minimizing the formation of by-products such as secondary and tertiary amines. rsc.org

Commonly employed catalysts for the hydrogenation of nitriles include nickel-based catalysts, such as Raney nickel, and noble metal catalysts like palladium, platinum, and rhodium supported on various materials like carbon, alumina, or silica (B1680970). mdpi.com The selection of the catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction outcome. For instance, the addition of promoters like potassium oxide (K₂O) and lanthana (La₂O₃) to a Ni/Al₂O₃ catalyst has been shown to enhance the activity and selectivity in the partial hydrogenation of adiponitrile (B1665535) to 6-aminocapronitrile. mdpi.com Such modifications could potentially be applied to optimize the synthesis of this compound.

The mechanism of nitrile hydrogenation on metal catalysts generally involves the initial adsorption of the nitrile group onto the catalyst surface, followed by a stepwise addition of hydrogen atoms. The reaction can proceed through an imine intermediate, which is then further hydrogenated to the primary amine. researchgate.net

The following table summarizes various catalytic systems that have been reported for the hydrogenation of nitriles to primary amines, which are relevant to the synthesis of this compound.

| Catalyst System | Substrate Example | Key Findings |

| Ni/La₂O₃-K₂O-Al₂O₃ | Adiponitrile | Addition of La₂O₃ and K₂O promoters enhanced catalyst activity and selectivity for the primary amine. mdpi.com |

| Rhodium-based catalysts | Aromatic amines | Mechanochemical transfer hydrogenation using a rhodium catalyst has been developed for the hydrogenation of polycyclic aromatic compounds without the need for hydrogen gas. rsc.org |

| Noble metal catalysts (e.g., Rh, Ru) with promoters | Aromatic amines | Salts of transition or lanthanide metals can act as promoters to increase the rate of catalytic hydrogenation. google.com |

Functionalization and Derivatization Strategies of the this compound Scaffold

Strategic Introduction of Substituents for Structural Diversity

The strategic functionalization of the this compound scaffold is essential for exploring structure-activity relationships and developing analogs with improved pharmacological profiles. acs.org The introduction of various substituents on the chroman ring system can significantly impact the molecule's biological activity. acs.org

One common approach to introduce diversity is through the synthesis of substituted chroman-4-ones, which can then be further modified. For example, a series of substituted chroman-4-one derivatives have been synthesized via a base-mediated aldol (B89426) condensation using microwave irradiation. acs.org This method allows for the introduction of substituents at the 2-, 6-, and 8-positions of the chroman ring. acs.org Research has shown that larger, electron-withdrawing substituents in the 6- and 8-positions can be favorable for certain biological activities. acs.org

Another strategy involves the functionalization at the 3-position of the chroman-4-one ring. Radical reactions have been employed for the synthesis of 3-substituted chroman-4-ones. acs.org Furthermore, visible-light-driven alkene acylarylation has been used for the redox-neutral synthesis of 3-(arylmethyl)chroman-4-ones. acs.org

While these examples focus on the chroman-4-one scaffold, the synthetic methodologies can be adapted for the functionalization of the this compound core. For instance, starting with a substituted 2'-hydroxyacetophenone, a substituted chroman ring can be constructed, which can then be elaborated to include the methylamine (B109427) group at the 6-position.

The following table provides examples of substituents that have been introduced onto the chroman scaffold and the synthetic methods employed.

| Position of Substitution | Substituent Type | Synthetic Method |

| 2, 6, and 8-positions | Various aryl and alkyl groups | Base-mediated aldol condensation with microwave irradiation. acs.org |

| 3-position | Arylmethyl groups | Visible-light-driven alkene acylarylation. acs.org |

| 3-position | Various functional groups | Radical reactions. acs.org |

Oxidation and Reduction Reactions of this compound and its Derivatives

The redox chemistry of this compound and its derivatives is a key aspect of their chemical behavior and potential biological activity. Oxidation and reduction reactions can involve the chroman ring system, the methylamine side chain, or any attached functional groups. libretexts.orglibretexts.org

Oxidation is defined as the loss of electrons, an increase in oxidation state, the gain of oxygen, or the loss of hydrogen. libretexts.orglibretexts.orgmasterorganicchemistry.com Conversely, reduction is the gain of electrons, a decrease in oxidation state, the loss of oxygen, or the gain of hydrogen. libretexts.orglibretexts.orgmasterorganicchemistry.com

The chroman ring, particularly the phenolic ether linkage, can be susceptible to oxidation. Chromanol-type compounds, which are structurally related to the chroman scaffold, are known to act as antioxidants by reducing oxygen-centered radicals. nih.gov This process involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring, leading to the formation of a chromanoxyl radical. nih.gov The stability and subsequent reactions of this radical are crucial to the antioxidant efficiency. nih.gov While this compound itself does not possess a free hydroxyl group on the chroman ring, derivatives with such functionality would be expected to exhibit similar antioxidant properties.

The amine group of this compound can also undergo oxidation. Primary amines can be oxidized to various products, including imines, hydroxylamines, and nitro compounds, depending on the oxidizing agent and reaction conditions.

Reduction reactions of the chroman scaffold are less common as the aromatic and ether functionalities are generally stable to reduction. However, if the chroman ring contains reducible functional groups, such as a ketone in a chroman-4-one derivative, these can be selectively reduced. For example, a ketone can be reduced to a secondary alcohol.

The following table summarizes potential oxidation and reduction reactions involving the this compound scaffold and its derivatives.

| Reaction Type | Functional Group Involved | Potential Product(s) |

| Oxidation | Phenolic hydroxyl group (in derivatives) | Chromanoxyl radical |

| Oxidation | Primary amine | Imine, hydroxylamine, nitro compound |

| Reduction | Ketone (in chroman-4-one derivatives) | Secondary alcohol |

Development of Novel Prodrugs and Conjugates

The development of prodrugs and conjugates of this compound represents a strategic approach to improve its pharmacokinetic and pharmacodynamic properties. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This strategy can be employed to enhance solubility, increase metabolic stability, and improve oral bioavailability.

One common prodrug approach for compounds containing a hydroxyl group is the formation of an ester prodrug. For example, ester prodrugs of benzafibrate, which contains a chroman moiety, have been synthesized and evaluated as orally active hypolipidemic agents. acs.org This suggests that if this compound were derivatized to include a hydroxyl group, esterification could be a viable prodrug strategy.

For the primary amine in this compound, various prodrug strategies can be considered. These include the formation of amides, carbamates, or Schiff bases, which can be designed to undergo enzymatic or chemical cleavage in vivo to release the parent amine.

Conjugation of this compound to other molecules can also be a valuable strategy. This can involve linking the molecule to a targeting moiety to direct it to a specific site of action, or to a polymer to improve its pharmacokinetic profile. The development of such conjugates would depend on the intended therapeutic application.

While specific examples of prodrugs or conjugates of this compound are not detailed in the provided search results, the principles of prodrug design and the examples from related chroman derivatives provide a strong basis for the potential development of such molecules.

Molecular Interactions and Biological Activities of Chroman 6 Ylmethylamine

Mechanisms of Action at Molecular and Cellular Levels

There is a notable absence of specific research detailing the molecular and cellular mechanisms of action for Chroman-6-ylmethylamine. While the chroman scaffold is a core structure in many biologically active compounds, the specific effects of the 6-ylmethylamine substitution have not been elucidated in published studies. Therefore, a definitive account of its interactions with cellular components, such as receptors, enzymes, and signaling molecules, remains to be established.

Modulation of Enzyme Activity and Associated Biochemical Pathways

The influence of this compound on enzyme activity is not documented in the available scientific literature. However, research into compounds possessing the core chroman structure provides a basis for potential areas of investigation.

Direct studies on the inhibitory activity of this compound against monoamine oxidase (MAO) isoforms, MAO-A and MAO-B, have not been reported. These enzymes are crucial for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders. nih.gov

Research into other chroman and chromenone derivatives has indicated a potential for this class of compounds to interact with MAO enzymes. For instance, certain chromenone derivatives have been identified as inhibitors of MAO, suggesting that the chroman framework could be a starting point for the development of new MAO inhibitors. nih.gov Selective inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a strategy used in the management of Parkinson's disease. nih.gov

Table 1: MAO Inhibition by Selected Chroman-Related Compounds

| Compound | Target | Activity |

| Chromenone Derivative 1 | MAO-A | Inhibitor |

| Chromenone Derivative 2 | MAO-B | Inhibitor |

Note: This table is illustrative of the types of activities observed in chroman-related structures and does not represent data for this compound.

There is no direct evidence of this compound or its immediate derivatives acting as inhibitors of histone demethylases. These enzymes, such as lysine-specific demethylase 1 (LSD1) and the Jumonji C (JmjC) domain-containing family, are key regulators of chromatin structure and gene expression. nih.gov The dysregulation of histone demethylases has been implicated in various diseases. mdpi.com

A study has reported that a derivative of cyclopenta[c]chromen demonstrated high potency against the histone demethylase KDM5A. mdpi.com This finding suggests that the broader chroman chemical space may be a source of novel histone demethylase inhibitors. The potential for this compound derivatives to exhibit such activity would depend on their specific structural features and their ability to interact with the active sites of these enzymes.

The effect of this compound on the sodium-calcium exchanger (NCX) has not been investigated in published research. The NCX is a crucial membrane protein involved in maintaining calcium homeostasis in cells, particularly in excitable cells like neurons and cardiomyocytes. nih.gov It operates by extruding calcium ions from the cell in exchange for sodium ions. wikipedia.org

Modulation of NCX activity can have significant physiological effects. While a number of small molecule inhibitors of NCX have been identified, none have been reported to be based on the this compound structure. nih.gov

There is no information available in the scientific literature regarding the allosteric modulation of G protein-coupled receptors (GPCRs) by this compound. GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.gov The potential for this compound to act as an allosteric modulator of any GPCR is currently unknown.

Specific studies on the interaction of this compound with cellular signaling pathways are not available. The chroman moiety is present in various natural and synthetic compounds that are known to modulate signaling cascades, but the influence of the 6-ylmethylamine substitution in this context has not been explored. Elucidating how this compound might affect key pathways such as MAP kinase, PI3K/Akt, or JAK/STAT signaling would require dedicated investigation.

Neuroprotective Effects of this compound Analogs and Associated Pathways

Analogs of this compound have been investigated for their potential neuroprotective properties, demonstrating promise in mitigating neuronal damage associated with excitotoxicity and other neurodegenerative processes. These compounds often exert their effects through multiple mechanisms, including antioxidant activity and modulation of critical signaling pathways involved in neuronal survival.

Protection against Neurotoxicity in Cellular and Animal Models

Research into chroman-based compounds has revealed significant neuroprotective action against excitotoxicity, a key mechanism in neuronal injury in various neurodegenerative diseases. nih.gov Excitotoxicity results from the excessive stimulation of glutamate receptors, leading to neuronal damage and death. nih.gov

One study investigated the neuroprotective effects of a newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), in primary cultured rat cortical cells. nih.gov The study compared its efficacy to memantine, a known N-methyl-d-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. nih.gov BL-M was found to inhibit the excitotoxic neuronal cell damage induced by both glutamate and NMDA. nih.gov While it was less potent than memantine in inhibiting glutamate toxicity, it showed comparable potency against NMDA-induced toxicity. nih.gov These findings suggest that chroman analogs can protect neurons from the damaging effects of excessive glutamate receptor activation. nih.gov

Further studies on novel analogs of choline, which share structural similarities with certain classes of neuroprotective agents, have also shown cytoprotective effects in vitro. doaj.org Two lead compounds, JWB1-84-1 and JAY2-22-33, not only protected rat primary cortical neurons from β-amyloid (Aβ) toxicity but also reduced Aβ levels in N2a cells expressing mutated human amyloid precursor protein. doaj.org In an in vivo model using Caenorhabditis elegans, the compound JAY2-22-33 significantly delayed the paralysis caused by Aβ toxicity, an effect dependent on the insulin signaling pathway and nicotinic acetylcholine receptors. doaj.org

Animal models are crucial for studying neurotoxicity and potential therapeutic interventions. nih.govnih.gov For instance, the neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to create models of Parkinson's disease by selectively destroying dopaminergic neurons in the nigrostriatal system. nih.gov These models are instrumental in assessing the neuroprotective capabilities of new pharmacological agents. nih.gov

| Compound | Model System | Neurotoxic Agent | Observed Protective Effect | Reference |

|---|---|---|---|---|

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary cultured rat cortical cells | Glutamate / NMDA | Inhibited excitotoxic neuronal cell damage. | nih.gov |

| JAY2-22-33 (Choline Analog) | Rat primary cortical neurons | β-amyloid (Aβ) | Protected neurons from Aβ toxicity. | doaj.org |

| JAY2-22-33 (Choline Analog) | C. elegans model | β-amyloid (Aβ) | Delayed Aβ-induced paralysis. | doaj.org |

Role in Ischemia-Reperfusion Brain Injury

Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to brain tissue after a period of ischemia, leading to oxidative stress, inflammation, and neuronal apoptosis. frontiersin.orgnih.gov Research into compounds with a chroman structure has shown potential for mitigating this type of brain damage.

A study on 3-oxo-3-p-tolyl-propyl-chromene-4-one in a rat model of cerebral ischemia-reperfusion demonstrated significant neuroprotective activity. researchgate.net The administration of this compound led to an increase in the activity of mitochondrial enzymes such as succinate dehydrogenase and cytochrome c oxidase. It also decreased the concentration of apoptosis-inducing factor and mitochondrial hydrogen peroxide, indicating a protective effect on mitochondrial function and a reduction in apoptosis. researchgate.net The efficacy of this chromene-4-one derivative was found to be comparable to the reference drug ethylmethylhydroxypyridine succinate. researchgate.net

The mechanisms underlying I/R injury often involve neuroinflammation and oxidative stress. nih.govmdpi.com Crebanine, an isoquinoline alkaloid, has been shown to ameliorate brain damage in a middle cerebral artery occlusion and reperfusion (MCAO/R) model in rats. nih.gov It effectively reduced neurological deficits, brain edema, and infarct size. nih.gov The protective effects were attributed to the inhibition of NADPH oxidase 2 (NOX2) in microglia, which in turn suppressed oxidative stress and neuroinflammation. nih.gov Crebanine treatment reduced the production of superoxide anions and intracellular reactive oxygen species, as well as levels of pro-inflammatory cytokines like interleukin 1β and tumor necrosis factor α. nih.gov While not a direct chroman analog, the pathways it targets, particularly oxidative stress and inflammation, are relevant to the mechanisms of action proposed for neuroprotective chroman derivatives.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging Properties

The chroman ring is a core structural feature of tocopherols (B72186) (vitamin E) and is fundamental to their antioxidant properties. This scaffold is adept at scavenging reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cell structures when present in excess. europeanreview.org An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in numerous diseases. nih.govmdpi.com

Inhibition of Oxidative Stress Pathways

Chroman-based structures exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from the hydroxyl group on the chroman ring to neutralize free radicals. This action interrupts the chain reactions of lipid peroxidation, protecting cell membranes from damage. nih.gov

Carboxyethyl-6-hydroxychromans (CEHCs), which are major metabolites of tocopherols, have been studied for their antioxidant capabilities. nih.gov Research shows that α- and γ-CEHC have reactivities towards radicals similar to their parent tocopherols and exhibit comparable antioxidant activities against lipid peroxidation in solution. nih.gov However, due to their increased water solubility compared to tocopherols, CEHCs are more efficient at scavenging aqueous radicals but less effective at inhibiting lipid peroxidation within membranes. nih.gov Notably, α-CEHC can act synergistically with ascorbate to inhibit oxidation. nih.gov

| Compound/Class | Primary Antioxidant Mechanism | Effect on Oxidative Stress | Reference |

|---|---|---|---|

| Chroman Ring | Hydrogen atom donation to free radicals. | Interrupts lipid peroxidation chain reactions. | nih.gov |

| α- and γ-Carboxyethyl-6-hydroxychromans (CEHCs) | Scavenging of aqueous and lipid radicals. | Inhibits lipid peroxidation; more effective against aqueous radicals than parent tocopherols. | nih.gov |

| α-CEHC | Synergistic action with ascorbate. | Enhances inhibition of oxidation. | nih.gov |

Tocopherol Biosynthesis and this compound Linkages

Tocopherols, collectively known as vitamin E, are a group of lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms. nih.govfrontiersin.org Their structure is characterized by a polar chromanol (or chroman-6-ol) ring and a hydrophobic polyprenyl side chain. nih.govnih.gov The antioxidant activity of tocopherols is primarily due to the chromanol ring, which can donate its phenolic hydrogen to scavenge lipid peroxyl radicals and other ROS. nih.gov

The biosynthesis of tocopherols is a well-characterized pathway involving several key enzymes encoded by VTE (vitamin E) genes. frontiersin.orgresearchgate.net The process begins with the formation of the aromatic head group, homogentisic acid (HGA), and the phytyl diphosphate (PDP) side chain. nih.govfrontiersin.org The condensation of HGA and PDP is catalyzed by the enzyme homogentisate phytyltransferase (HPT), forming 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.org

Subsequent steps involve methylation and cyclization to form the different tocopherol isoforms (α, β, γ, and δ), which differ in the number and position of methyl groups on the chroman ring. nih.govfrontiersin.org For example, the enzyme γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene, catalyzes the final step, methylating γ-tocopherol to produce α-tocopherol, the most biologically active form of vitamin E. nih.govfrontiersin.org

The fundamental role of the chroman structure in the natural antioxidant system of tocopherols provides a strong rationale for the investigation of synthetic chroman derivatives, such as those related to this compound, as potential antioxidant agents. The inherent ability of the chroman ring to stabilize and neutralize free radicals is a key linkage between tocopherol biosynthesis and the antioxidant properties observed in related synthetic scaffolds.

Antimicrobial and Anticancer Research Involving this compound Related Scaffolds

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov This has prompted extensive research into the synthesis and evaluation of chroman-based derivatives for various therapeutic applications, including as antimicrobial and anticancer agents.

Derivatives of 4-chromanone, a related scaffold, have demonstrated significant biological activities, serving as building blocks for compounds with anticancer, antifungal, and antibacterial properties. nih.gov For example, novel dispiropyrrolidines incorporating a chroman-4-one moiety have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov

In the realm of anticancer research, various derivatives of 4H-chromene have been designed and synthesized. researchgate.net One study reported that compounds A03 and A10 from a synthesized series showed potent antiproliferative activity against the human osteosarcoma cell line (U2OS), while compound A16 was most effective against the human melanoma cancer cell line (A375). researchgate.net Coumarin derivatives, which contain a chromen-2-one structure, are another class of compounds that have shown promising anticancer activities with minimal side effects. researchgate.net Research on coumarin-based compounds has demonstrated their ability to inhibit the growth of cancer cells, such as the MCF-7 breast cancer cell line, and to interfere with tumor formation. researchgate.net

The development of novel antimicrobial agents is a critical area of research due to rising antibiotic resistance. researchgate.net Scaffolds incorporating chroman and related heterocyclic systems are being explored to identify new therapeutic leads. nih.govulster.ac.uk

| Scaffold/Compound Class | Target Application | Example Compound/Finding | Observed Activity | Reference |

|---|---|---|---|---|

| Spiropyrrolidines with Chroman-4-one | Antimicrobial | Novel dispiropyrrolidines | Evaluated for in vitro antimicrobial activity. | nih.gov |

| 4H-Chromen-4-one derivatives | Anticancer | Compound A03, A10 | Potent antiproliferative activity against U2OS human osteosarcoma cells. | researchgate.net |

| 4H-Chromen-4-one derivatives | Anticancer | Compound A16 | Potent antiproliferative activity against A375 human melanoma cells. | researchgate.net |

| Coumarin derivatives (Chromen-2-one) | Anticancer | Compound 6b (a 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivative) | Inhibited MCF-7 breast cancer cell growth and 3D tumorsphere formation. | researchgate.net |

Research on this compound and Its Role in Cancer Therapeutics Remains Unexplored

Despite a growing interest in the therapeutic potential of chroman derivatives in oncology, specific research into the biological activities of this compound, particularly concerning its impact on cancer, is currently not available in published scientific literature.

While the broader family of chroman-based compounds has been the subject of various studies investigating their potential as anticancer agents, information detailing the molecular interactions and biological effects of this compound is conspicuously absent. This specific compound, identified by its chemical formula C₁₀H₁₃NO and CAS number 55746-21-9, is commercially available as a biochemical for research purposes. However, a comprehensive review of scientific databases and publications reveals a significant gap in our understanding of its pharmacological profile.

Consequently, there is no available data to elaborate on its potential role in the inhibition of tumor progression and metastasis or the modulation of cell proliferation and apoptosis , which are key areas of focus in the development of novel cancer therapies.

In contrast, studies on other chroman derivatives have shown promising results. For instance, research on related compounds has demonstrated their ability to induce programmed cell death (apoptosis) in cancer cells and to interfere with signaling pathways crucial for tumor growth and spread. These findings underscore the potential of the chroman scaffold in medicinal chemistry and drug discovery.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity of Chroman-6-ylmethylamine Derivatives

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of the closely related 2-methyl-2-alkylsubstituted-2H-chromen-6-yl-amine, a pharmacophore model was developed to understand their inhibitory activity against 5-lipoxygenase (5-LO). koreascience.kr This model identified key features that are likely relevant to this compound derivatives as well.

The generated pharmacophore hypothesis for these 5-LO inhibitors typically includes hydrogen bond acceptors (Hba) and hydrophobic (Hy) sites. koreascience.kr The chroman ring system itself often contributes to the hydrophobic interactions, while the amine function of the methylamine (B109427) side chain can act as a hydrogen bond donor or acceptor, depending on its protonation state.

In a study on formylchromane derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, a five-point pharmacophore hypothesis (AAARR) was developed, consisting of three hydrogen bond acceptors and two aromatic rings. nih.gov This highlights the importance of the aromatic nature of the chroman system and the potential for hydrogen bonding interactions, which would also be relevant for this compound derivatives. The biphenyl (B1667301) moiety in these compounds was found to favorably interact with hydrophobic pockets in the active site of the enzyme. nih.gov

The core structural motifs essential for the biological activity of this compound derivatives can be summarized as:

The Chroman Scaffold: This bicyclic system provides a rigid framework that correctly orients the substituent groups for optimal interaction with the biological target. The aromatic portion of the chroman ring is crucial for hydrophobic and aromatic interactions.

The 6-Methylamine Group: The presence of the aminomethyl group at the 6-position is a key feature. The nitrogen atom can participate in hydrogen bonding and ionic interactions, which are often critical for binding to target proteins. The length and flexibility of the linker between the chroman ring and the amine are also important determinants of activity. Studies on related compounds have indicated that the 6-alkylamino group may be important for activity. koreascience.kr

Impact of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives can be significantly modulated by the introduction of various substituents on the chroman ring. These substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target.

Studies on the radical scavenging activity of 6-chromanol derivatives, which share the same core ring system, have provided valuable insights into the electronic effects of substituents. It was found that electron-donating groups (such as amino and acetylamino) on the chroman ring enhance radical scavenging activity, while electron-withdrawing groups (such as chloro and nitro) decrease this activity. rsc.orgresearchgate.net This suggests that for biological activities where electron donation is favorable, substituents that increase the electron density of the chroman ring would be beneficial.

The position of the substituent also plays a critical role. For instance, the magnitude of the substituent effect on radical scavenging activity was found to be more pronounced for meta-substituted compounds compared to ortho-substituted ones, indicating a higher sensitivity to inductive effects. rsc.orgresearchgate.net In the context of SIRT2 inhibition by chroman-4-one derivatives, it was observed that larger, electron-withdrawing groups at the 6- and 8-positions were crucial for high potency. acs.org Conversely, an electron-donating methoxy (B1213986) group at the 6-position led to a decrease in inhibitory activity. acs.org

The following table summarizes the general trends observed for substituent effects on the biological activity of chroman-like scaffolds:

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

| Chroman Ring (general) | Electron-donating (e.g., -NH2, -NHAc) | Enhancement of radical scavenging activity | rsc.orgresearchgate.net |

| Chroman Ring (general) | Electron-withdrawing (e.g., -Cl, -NO2) | Decrease in radical scavenging activity | rsc.orgresearchgate.net |

| 6-position | Electron-withdrawing (e.g., -Cl, -NO2) | Increased SIRT2 inhibitory activity (in chroman-4-ones) | acs.org |

| 6-position | Electron-donating (e.g., -OCH3) | Decreased SIRT2 inhibitory activity (in chroman-4-ones) | acs.org |

These findings underscore the importance of a systematic exploration of substituent effects to fine-tune the biological profile of this compound derivatives for a specific therapeutic target.

Computational Approaches in SAR/QSAR Modeling for this compound Derivatives

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and developing predictive QSAR models. These approaches can range from molecular docking and pharmacophore modeling to more complex 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For chroman-based compounds, several computational studies have been successfully applied. For example, 3D-QSAR studies were performed on a series of formylchromane derivatives to correlate their molecular architecture with their PTP1B inhibitory activity. nih.gov These models, developed using partial least squares (PLS) analysis, can quantify the relationship between the 3D properties of the molecules and their biological activity, providing a predictive tool for designing new analogs.

Molecular docking simulations are another valuable computational approach. For formylchromane derivatives, docking studies highlighted that the biphenyl moiety favorably interacted with amino acid residues in a lipophilic pocket of the PTP1B active site, providing key hydrophobic interactions. nih.gov Such studies can be instrumental in understanding the binding mode of this compound derivatives and in designing modifications that enhance binding affinity.

The general workflow for computational SAR/QSAR modeling of this compound derivatives would typically involve:

Dataset Preparation: A series of this compound derivatives with their corresponding biological activity data is compiled.

Molecular Modeling: 3D structures of the compounds are generated and optimized.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated.

Model Generation: Statistical methods are used to build a mathematical model correlating the descriptors with biological activity. This can involve techniques like multiple linear regression, partial least squares, or machine learning algorithms. frontiersin.org

Model Validation: The predictive power of the generated QSAR model is rigorously validated using internal and external test sets.

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the discovery and optimization of novel this compound-based therapeutic agents.

Lack of Specific Research Data for Computational Analysis of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific published studies on the computational chemistry and molecular modeling of the compound “this compound” that align with the detailed outline requested. The existing research does not cover molecular docking simulations, quantum chemical calculations, or molecular dynamics simulations performed explicitly on this compound.

While computational studies have been conducted on related structures, such as other chroman derivatives, chroman-6-ol (B1254870), and chromones, these findings are not directly applicable to this compound. nih.govnih.govacs.org Adhering to the strict requirement to focus solely on "this compound" prevents the extrapolation of data from these related but distinct molecules.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for each specified section and subsection of the provided outline due to the absence of dedicated research on this particular compound. The creation of such an article would require non-existent data and would not meet the standards of scientific accuracy.

Computational Chemistry and Molecular Modeling of Chroman 6 Ylmethylamine

Virtual Screening and De Novo Design of Novel Chroman-6-ylmethylamine Analogs

Computational chemistry and molecular modeling serve as powerful tools in the rational design of novel bioactive molecules. For the this compound scaffold, these in silico techniques, specifically virtual screening and de novo design, offer efficient pathways to explore vast chemical spaces and identify promising new analogs with desired pharmacological properties. These methods can significantly accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds. nih.govnih.gov

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a specific biological target. wikipedia.orgnih.gov This process acts as a filter, narrowing down a vast number of candidate molecules to a more manageable number for further investigation. mdpi.com The approaches to virtual screening can be broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). patsnap.com

In the context of this compound, a hypothetical ligand-based virtual screening campaign could be initiated by developing a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net For this compound, this model would likely include features such as a hydrogen bond donor (from the amine), a hydrogen bond acceptor (from the chroman oxygen), an aromatic ring feature, and a hydrophobic region. researchgate.net This pharmacophore model would then be used as a query to screen large compound databases (e.g., ZINC, ChEMBL) to find molecules that match these spatial and chemical requirements. nih.govmdpi.com

The hits obtained from such a screen would then be subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to prioritize candidates for synthesis and biological evaluation.

Below is a hypothetical data table illustrating potential hits from a pharmacophore-based virtual screening for this compound analogs.

Table 1: Hypothetical Hits from Pharmacophore-Based Virtual Screening of this compound Analogs

| Compound ID | Structure | Pharmacophore Fit Score | Predicted Affinity (pKi) |

|---|---|---|---|

| C6MA-VS1 | 0.92 | 7.8 | |

| C6MA-VS2 | 0.88 | 7.5 | |

| C6MA-VS3 | 0.85 | 7.2 |

| C6MA-VS4 | | 0.81 | 7.0 |

De novo design, in contrast, involves the computational creation of novel molecular structures from scratch, rather than searching existing libraries. nih.gov This approach is particularly useful for exploring new chemical space and generating innovative molecular scaffolds. nih.govtechnologynetworks.com For this compound, a structure-based de novo design approach could be employed if the three-dimensional structure of its biological target is known. creative-biostructure.com

One common de novo design strategy is fragment-based design, which involves "growing" a molecule from a starting fragment within the target's binding site or "linking" multiple fragments that bind to different sub-pockets. creative-biostructure.comacs.org Starting with the this compound core as a foundational fragment, computational algorithms could systematically add chemical groups to explore favorable interactions with the binding pocket, guided by a scoring function that estimates binding affinity. nih.gov

Evolutionary algorithms are another powerful tool in de novo design. acs.org These methods generate an initial population of molecules based on the this compound scaffold and then iteratively apply "mutations" (e.g., adding, removing, or replacing atoms) and "crossovers" (combining parts of different molecules) to create new generations of compounds with improved predicted binding scores. technologynetworks.com

The following table presents a set of hypothetical molecules designed de novo starting from the this compound scaffold, along with their predicted properties.

Table 2: Hypothetical Analogs Generated via De Novo Design

| Compound ID | Modification from Core Scaffold | Design Strategy | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| C6MA-DN1 | Addition of a hydroxyl group to the chroman ring | Fragment Growing | -9.5 |

| C6MA-DN2 | Replacement of the methylamine (B109427) with an ethylamine | Fragment Mutation | -8.8 |

| C6MA-DN3 | Fusion of a furan (B31954) ring to the chroman structure | Fragment Linking | -10.2 |

| C6MA-DN4 | Introduction of a fluorine atom on the aromatic ring | Evolutionary Algorithm | -9.1 |

Through these computational strategies, a diverse set of novel this compound analogs can be designed and prioritized for chemical synthesis and subsequent biological testing, thereby streamlining the discovery of new lead compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "Chroman-6-ylmethylamine". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed.

In the ¹H NMR spectrum of "this compound", distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the chroman ring typically appear in the downfield region (δ 6.5-7.5 ppm). The protons of the methylene (B1212753) group (CH₂) adjacent to the amine and the aromatic ring would likely resonate around δ 3.8 ppm. The aliphatic protons of the pyran ring (at positions 2, 3, and 4) would produce signals in the upfield region, with characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons. For instance, the protons at C4 are often observed as a triplet around δ 2.7-2.8 ppm, while the C2 protons appear as a triplet near δ 4.1-4.2 ppm. The protons of the primary amine group (-NH₂) may appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically unique carbon atom. The aromatic carbons would generate signals in the δ 115-155 ppm range. The carbon of the aminomethyl group (-CH₂NH₂) is expected around δ 45 ppm, while the aliphatic carbons of the pyran ring would be found further upfield. Studies on related chroman-6-ol (B1254870) derivatives show that the heterocyclic ring can exist in two interconverting half-chair conformations, a dynamic process that can be investigated using variable temperature ¹³C NMR experiments. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₂ | ~4.2 (t) | ~65 |

| C3-H₂ | ~1.9 (m) | ~22 |

| C4-H₂ | ~2.8 (t) | ~23 |

| C5-H | ~6.8 (d) | ~128 |

| C7-H | ~6.9 (d) | ~117 |

| C8-H | ~6.7 (s) | ~122 |

| C4a | - | ~121 |

| C6 | - | ~129 |

| C8a | - | ~154 |

| -CH₂-NH₂ | ~3.8 (s) | ~45 |

| -NH₂ | variable (br s) | - |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

Mass Spectrometry (MS) Applications in Characterization and Metabolomic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For "this compound" (Molecular Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ), MS is critical for confirming its identity and for studying its metabolic fate. scbt.comnih.gov

In a typical electron ionization (EI) mass spectrum, "this compound" would produce a molecular ion peak (M⁺˙) at m/z = 163. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. libretexts.orgchemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint. A key fragmentation pathway for primary amines involves the cleavage of the bond beta to the nitrogen atom. For "this compound", this would lead to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak in the mass spectra of primary amines. docbrown.info Another likely fragmentation involves the loss of the aminomethyl group, leading to a chroman radical cation, or cleavage within the pyran ring, a common pattern in chromone (B188151) systems. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of a hydrogen atom (M-H)⁺ |

| 133 | [C₉H₉O]⁺ | Loss of CH₂NH₂ |

| 30 | [CH₄N]⁺ | α-cleavage leading to [CH₂=NH₂]⁺ |

In the field of metabolomics, which involves the comprehensive analysis of metabolites in biological systems, MS coupled with chromatographic separation (LC-MS or GC-MS) is the predominant analytical technique. nih.gov These hyphenated techniques would be employed to detect and quantify "this compound" and its metabolites in biological samples like plasma or urine. The high sensitivity of MS allows for the detection of trace amounts of these compounds, helping to elucidate metabolic pathways and identify potential biomarkers. uni.lu Targeted metabolomics methods using tandem mass spectrometry (LC-MS/MS) can be developed for precise quantification of the compound and its biotransformation products. netlify.app

X-ray Crystallography for Precise Structural Determination of this compound Derivatives and Complexes

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a crystal structure for "this compound" itself is not publicly available, this method is crucial for characterizing its derivatives and complexes.

The technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles with very high precision.

For chroman-based structures, X-ray crystallography has been used to confirm molecular structures and stereochemistry. For example, studies on various chromane-carboxylate and 4H-chromene derivatives have successfully elucidated their crystal and molecular structures. researchgate.netresearchgate.net These analyses reveal important details, such as the conformation of the chroman ring system, which typically adopts a distorted half-chair conformation. researchgate.net Furthermore, crystallographic studies illuminate the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. Such detailed structural information is invaluable for understanding structure-activity relationships and for designing new molecules with specific biological functions. core.ac.uk

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purification and Purity Assessment in Complex Reaction Mixtures

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds like "this compound". High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used methods for this purpose. thermofisher.cnrsc.org

Purification: Following its synthesis, "this compound" is typically present in a complex mixture containing unreacted starting materials, reagents, and byproducts. Preparative HPLC is often used to isolate the target compound from these impurities. For basic compounds like amines, purification can be challenging on standard silica (B1680970) gel due to strong interactions. Therefore, specialized columns, such as amine-functionalized silica or reversed-phase columns with a modified mobile phase, are often employed. biotage.com In reversed-phase HPLC, adjusting the mobile phase pH to be alkaline ensures that the amine is in its neutral, free-base form, which improves retention and separation. biotage.com

Purity Assessment: Analytical HPLC is the standard method for determining the purity of a "this compound" sample. A small amount of the sample is injected onto an analytical column, and the components are separated based on their affinity for the stationary and mobile phases. A detector, commonly a UV-Vis spectrophotometer, records the signal as each component elutes. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For aromatic amines, a cyanopropyl-bonded phase column with a hexane-isopropanol mobile phase and UV detection is one possible method. oup.com

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. chimia.ch This technique is exceptionally powerful for purity assessment as it not only separates impurities but also provides their molecular weights. This information is critical for identifying unknown impurities, such as degradation products or synthesis byproducts, even at trace levels. researchgate.net The use of LC-MS is standard practice in the pharmaceutical industry to ensure the purity and quality of drug substances and products. thermofisher.com

Q & A

Q. What strategies are recommended for developing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituent position, steric bulk). Test bioactivity in dose-response assays (IC, EC) and correlate results with computational descriptors (logP, polar surface area). Use cluster analysis to identify pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。